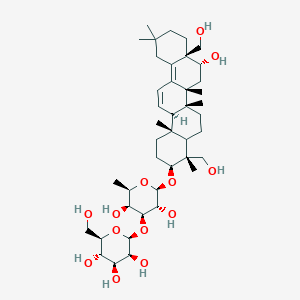
Saikosaponin-B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin-B2 is a bioactive compound isolated from the roots of Bupleurum species, commonly used in traditional Chinese medicine. It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saikosaponin-B2 can be extracted from the roots of Bupleurum species using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Bupleurum roots. The process includes drying the roots, grinding them into a fine powder, and then using solvent extraction methods to isolate the compound. Advanced purification techniques like HPLC are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Saikosaponin-B2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Various substitution reactions can occur at the glycosidic bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity .
Major Products
The major products formed from these reactions include modified saikosaponins with altered pharmacological properties. These derivatives are often studied for their enhanced biological activities .
Scientific Research Applications
Saikosaponin-B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of saponins and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: It has shown promise in the treatment of liver cancer, hepatitis, and other inflammatory diseases
Industry: The compound is used in the development of herbal formulations and dietary supplements
Mechanism of Action
Saikosaponin-B2 exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Saikosaponin-A: Another saponin from Bupleurum species with similar anti-inflammatory and anticancer properties.
Saikosaponin-D: Known for its potent antiviral and immunomodulatory effects
Punicalin and Punicalagin: Polyphenolic compounds with antiviral activities similar to Saikosaponin-B2.
Uniqueness
This compound is unique due to its specific molecular targets and pathways, particularly its ability to modulate the NF-κB pathway and its potent antiviral properties .
Properties
Molecular Formula |
C42H68O13 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,6aR,6bR,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1 |
InChI Key |
WRYJYFCCMSVEPQ-DPSCCEPBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C=CC5=C6CC(CC[C@@]6([C@@H](C[C@@]5([C@@]4(CCC3[C@]2(C)CO)C)C)O)CO)(C)C)C)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

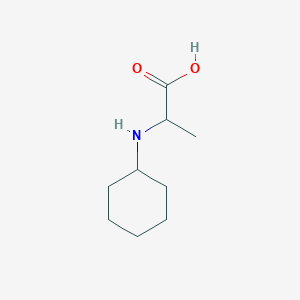
![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)

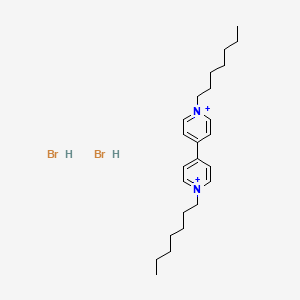
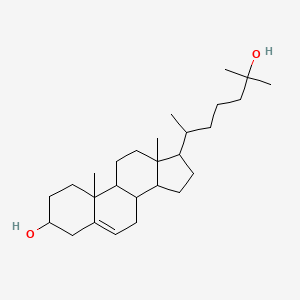
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
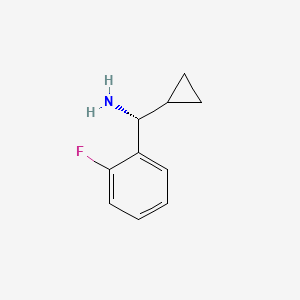

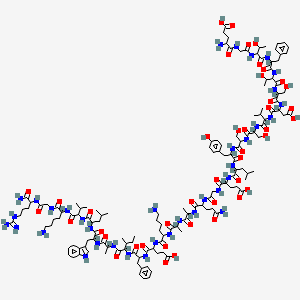
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
